molecular formula C16H18N4O2S B2999656 3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-22-0

3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2999656
CAS No.: 852437-22-0
M. Wt: 330.41
InChI Key: WFKZHHZUIJLWME-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with isopropylthiocyanate to form an intermediate, which then undergoes cyclization with a pyridazine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and isopropylthio groups in 3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10(2)23-15-8-7-14-17-18-16(20(14)19-15)11-5-6-12(21-3)13(9-11)22-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKZHHZUIJLWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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